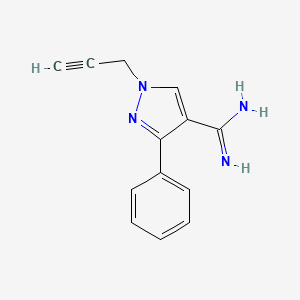

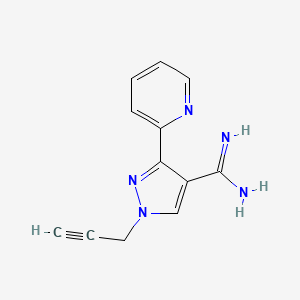

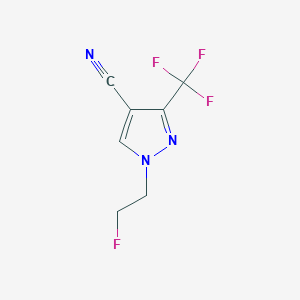

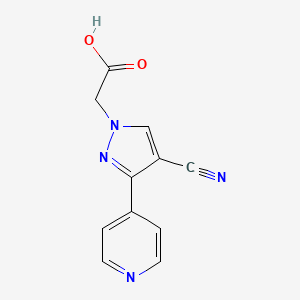

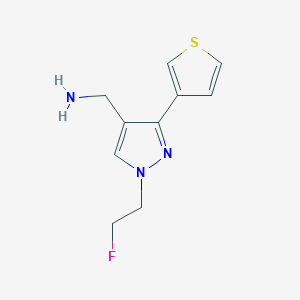

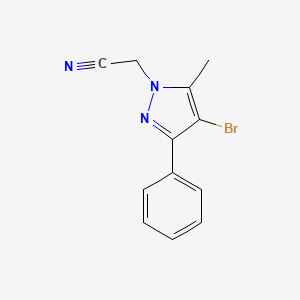

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile

Vue d'ensemble

Description

The compound “2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile” is a derivative of pyrazole, which is a five-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions . Pyrazoles are known to exhibit a wide range of biological activities and are considered potent medicinal scaffolds . They are reported to possess anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, anti-viral, angiotensin converting enzyme (ACE) inhibitory, neuroprotective, cholecystokinin-1 receptor antagonist, and estrogen receptor (ER) ligand activity .

Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have been recognized for their potent antileishmanial and antimalarial activities. A study involving molecular simulation justified the potent in vitro antipromastigote activity of a pyrazole compound due to its desirable fitting pattern in the active site characterized by lower binding free energy .

Antibacterial and Anti-inflammatory Properties

These compounds exhibit noteworthy antibacterial and anti-inflammatory properties. Their structure allows them to interact with various biological targets, providing potential therapeutic benefits in treating infections and inflammation .

Anti-cancer Applications

Certain pyrazole derivatives have been shown to possess anti-cancer properties. For example, a synthesized pyrazole derivative was discussed for its mechanism that caused cancer cells to die by preventing wound healing and colony formation, delaying the cell cycle, activating certain levels, and most likely inducing apoptosis through DNA damage .

Analgesic and Anticonvulsant Effects

The analgesic and anticonvulsant effects of pyrazole compounds make them candidates for pain relief and seizure control. Their ability to modulate neurological pathways can be harnessed for therapeutic purposes .

Anthelmintic and Antioxidant Uses

These compounds also serve as anthelmintic agents, helping to expel parasitic worms, and as antioxidants, combating oxidative stress within organisms .

Herbicidal Properties

Pyrazole derivatives can be used as herbicides, providing an alternative approach to plant growth control and management in agricultural settings .

Propriétés

IUPAC Name |

2-(4-bromo-5-methyl-3-phenylpyrazol-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCVEMKTLRLAQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC#N)C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-bromo-5-methyl-3-phenyl-1H-pyrazol-1-yl)acetonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.